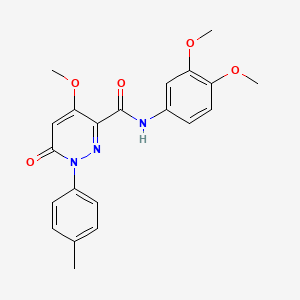

![molecular formula C14H15F6NO4 B2843801 4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid CAS No. 1803600-50-1](/img/structure/B2843801.png)

4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

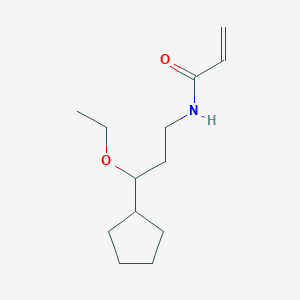

“4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid” is a chemical compound with the CAS Number: 1803600-50-1 . It has a molecular weight of 375.27 . The compound is a white solid .

Molecular Structure Analysis

The molecular formula of the compound is C14H15F6NO4 . The InChI code is 1S/C12H14F3NO2.C2HF3O2/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;3-2(4,5)1(6)7/h1-3,8,16-17H,4-7H2;(H,6,7) .Physical and Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 375.27 and a molecular formula of C14H15F6NO4 . The InChI code is 1S/C12H14F3NO2.C2HF3O2/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;3-2(4,5)1(6)7/h1-3,8,16-17H,4-7H2;(H,6,7) .Wissenschaftliche Forschungsanwendungen

Catalyst in Cationic Cyclizations

Trifluoromethanesulfonic (triflic) acid has been identified as an excellent catalyst for inducing 5-endo cyclisations of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and polycyclic systems. This showcases the utility of trifluoroacetic acid derivatives in facilitating complex cyclization reactions (Haskins & Knight, 2002).

Organocatalytic Conjugate Additions

The combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid catalyzed the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate with high yield and excellent regio- and enantioselectivity, highlighting the role of trifluoroacetic acid in organocatalytic processes (Chowdhury & Ghosh, 2009).

Synthesis of Fluorinated Retinoids

Piperidine-acetic acid catalyzed crossed aldol condensation with trifluoroacetone has been employed for the synthesis of fluorinated retinoids, demonstrating the importance of trifluoroacetic acid derivatives in the creation of compounds with potential therapeutic applications (Mead et al., 1985).

LC-MS Characterization of Proteins

Trifluoroacetic acid is commonly used as a mobile phase additive in reversed-phase liquid chromatography (RPLC) for the analysis of proteins, due to its ability to provide symmetrical and narrow peak shapes for proteins, though it may decrease mass spectrometric sensitivity (Bobály et al., 2015).

Chiral Synthesis of Piperidine Derivatives

A large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives has been described, employing trifluoroacetic acid–boron trifluoride, showcasing its utility in chiral synthesis processes (Lau et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,2-trifluoroacetic acid;4-[3-(trifluoromethoxy)phenyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2.C2HF3O2/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;3-2(4,5)1(6)7/h1-3,8,16-17H,4-7H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMGEHCGJOTQPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC=C2)OC(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F6NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

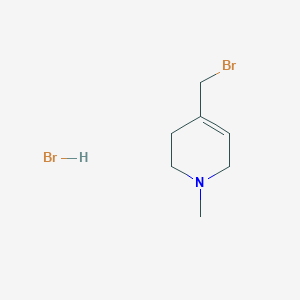

![N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2843720.png)

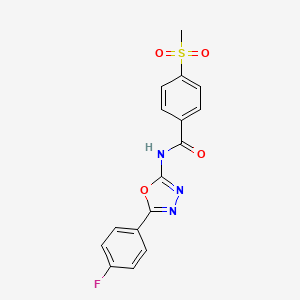

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)

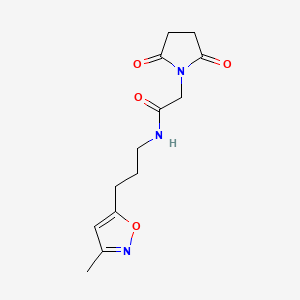

![tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate](/img/structure/B2843735.png)

![3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2843738.png)